Bromodichloroacetic acid

Environmental fate Water treatment Zero-valent iron

Quantifying unregulated HAA9 DBPs in drinking water under EPA UCMR demands compound-specific BDCAA standards-surrogate calibration using BCAA is analytically invalid due to differential derivatization efficiency, retention time, and MS response. This neat analytical standard supports: • EPA Methods 552.1/552.2/552.3/557 compliance monitoring with certified purity • Fe⁰ remediation studies exploiting 7.4× faster reductive degradation kinetics vs. CDBAA and 133× vs. TCAA • PBPK model parameterization leveraging distinct hepatic microsomal metabolism across tri-HAAs

Molecular Formula C2HBrCl2O2
Molecular Weight 207.83 g/mol
CAS No. 71133-14-7
Cat. No. B165882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodichloroacetic acid
CAS71133-14-7
Synonymsomodichloroacetate
bromodichloroacetic acid
Molecular FormulaC2HBrCl2O2
Molecular Weight207.83 g/mol
Structural Identifiers
SMILESC(=O)(C(Cl)(Cl)Br)O
InChIInChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyXSWVFEQKZFUULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.9X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Bromodichloroacetic Acid (BDCAA) Reference Standard


Bromodichloroacetic acid (BDCAA, CAS 71133-14-7) is a mixed chloro/bromo trihalogenated acetic acid belonging to the haloacetic acid (HAA) class of disinfection by-products (DBPs) formed during the chlorination of bromide-containing source waters [1]. With molecular formula C₂HBrCl₂O₂ and molecular weight 207.84 g/mol, this compound is commercially available as an analytical reference standard (neat material and certified reference material solutions) for the quantification of HAAs in environmental water samples via GC, HPLC, GC-MS, and LC-MS methods . BDCAA is one of the HAA9 unregulated contaminants monitored under the U.S. EPA Unregulated Contaminant Monitoring Rule (UCMR) and is listed in the 15th Report on Carcinogens as a substance with sufficient animal cancer data [2].

Regulatory Fit HAA9 UCMR monitoring via EPA Methods 552/557
Format Neat material and certified reference solutions
Calibration Compound-specific required; surrogate invalid

BDCAA: Why Generic Substitution Fails


Haloacetic acids exhibit substantial compound-to-compound variation in carcinogenic potency, metabolic clearance rates, environmental persistence, and chromatographic behavior, making generic substitution scientifically invalid for both analytical calibration and risk assessment applications [1]. BDCAA differs from its closest structural analogs—including bromochloroacetic acid (BCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA)—by more than 5-fold in Fe⁰ reductive degradation kinetics and nearly 3-fold in benchmark dose-based cancer potency estimates [2]. In mammalian cell assays, BDCAA ranks intermediate in cytotoxicity among 12 HAAs tested, while exhibiting no detectable genotoxicity—a profile that contrasts sharply with bromoacetic acid (high cytotoxicity and genotoxicity) and trichloroacetic acid (low cytotoxicity, no genotoxicity) [3]. These quantitative differences in toxicological endpoints and environmental fate parameters necessitate compound-specific analytical standards and preclude the use of surrogate HAAs for calibration or toxicological inference [4].

Degradation kinetics

Fe⁰ reductive rates vary >5× among HAAs; extrapolation from BCAA or TBAA misrepresents environmental fate.

Toxicological endpoints

Carcinogenic potency, genotoxicity, and enterotoxicity differ compound-by-compound; class-based risk inference is not supported.

Chromatographic behavior

Retention time and derivatization efficiency are unique; calibration with a different HAA compromises quantification accuracy.

BDCAA: Quantitative Differentiation from HAA Analogs


Fe⁰ Reductive Degradation Kinetics

In batch experiments with elemental iron (Fe⁰), BDCAA degrades with a pseudo-first-order rate constant of 10.6 ± 3.1 h⁻¹, which is approximately 7.4-fold faster than chlorodibromoacetic acid (CDBAA, 1.43 ± 0.32 h⁻¹) and 133-fold faster than trichloroacetic acid (TCAA, 0.08 ± 0.02 h⁻¹) under identical conditions [1]. The degradation proceeds via sequential hydrogenolysis with preferential removal of bromine over chlorine, establishing BDCAA as the most rapidly degraded trihaloacetic acid among those tested.

Fe⁰ Degradation Rate
Head-to-head
10.6 ± 3.1 h⁻¹
Supports compound-specific fate modeling
7.4× faster than CDBAA; batch Fe⁰, N₂
Environmental fate Water treatment Zero-valent iron Reductive dehalogenation

Carcinogenic Potency Benchmark Dose

Benchmark dose (BMD) analysis from rodent cancer bioassays reveals that BDCAA has a BMD (5% excess liver tumor risk) of 2.8 mg/kg-day (95% CI: 1.6–9.1), compared to 1.0 mg/kg-day (95% CI: 0.7–1.6) for bromochloroacetic acid (BCAA) [1]. At the 10% excess risk level, BDCAA BMD is 5.7 mg/kg-day (95% CI: 3.2–18.7) versus BCAA's 2.0 mg/kg-day (95% CI: 1.3–3.2). Correspondingly, the human-equivalent cancer slope factor for BDCAA (0.185 (mg/kg-day)⁻¹ at 5% BMR) is lower than BCAA's (0.463 (mg/kg-day)⁻¹), indicating lower estimated carcinogenic potency per unit dose.

Carcinogenic Potency
Head-to-head
BMD: 2.8 vs BCAA 1.0 mg/kg-day
~2.8× lower potency estimate
Mouse liver tumor, 5% BMR
Carcinogenicity Risk assessment Benchmark dose modeling Toxicology

Intestinal Barrier Disruption

In a 2025 study using Caenorhabditis elegans to assess intestinal barrier disruption among 10 HAAs, BDCAA caused significant increase in intestinal permeability, with enterotoxicity rank order established as: trichloroacetic acid > bromodichloroacetic acid = dibromochloroacetic acid = tribromoacetic acid > dichloroacetic acid [1]. BDCAA exposure suppressed expression of both tight junction (zoo-1) and xenobiotic-metabolizing (ges-1) genes. Notably, five HAAs (chloroacetic acid, bromoacetic acid, iodoacetic acid, dibromoacetic acid, bromochloroacetic acid) did not produce significant intestinal barrier disruption under the same assay conditions, establishing BDCAA as among the more enterotoxic HAAs within this class.

Enterotoxicity Rank
Head-to-head
Tier 2 of 3
Comparable to CDBAA, TBAA
C. elegans permeability; p
Metabolic Clearance
Head-to-head
Slowest among tri-HAAs
Longer in vivo residence expected
Rat/mouse/human microsomes; CYP 2E1/3A4
Virtually Safe Dose
Class-level
2.83 × 10⁻⁴ mg/kg-day
Regulatory context-specific
Japanese MHLW assessment; review
Enterotoxicity Intestinal permeability C. elegans model Toxicology

Hepatic Microsomal Metabolic Clearance

In comparative metabolism studies using rat, mouse, and human liver microsomes, the intrinsic metabolic clearance of trihalogenated acetic acids via reductive debromination follows the rank order: TBAA > CDBAA >> BDCAA [1]. BDCAA exhibits the slowest metabolic turnover among the three tri-HAAs tested. Metabolism proceeds under nitrogen atmosphere (highest activity) >> 2% oxygen > atmospheric headspace, with Vmax for tri-HAA loss being 4-5 times higher under nitrogen than atmospheric conditions. CYP 2E1 and CYP 3A4 were identified as partially responsible for CDBAA metabolism, though isoform specificity for BDCAA may differ due to interspecies variation.

Metabolic Clearance
Head-to-head
Slowest among tri-HAAs
Longer in vivo residence expected
Rat/mouse/human microsomes; CYP 2E1/3A4
Metabolism Liver microsomes Cytochrome P450 Reductive debromination

Japanese Drinking Water Safety Assessment

A 2021 hazard assessment conducted for the Japanese Ministry of Health, Labour and Welfare derived a BMDL₁₀ of 2.83 mg/kg/day for BDCAA based on male rat malignant mesothelioma incidence in all organs from 2-year drinking water studies [1]. Because BDCAA is considered a genotoxic carcinogen, the Virtually Safe Dose (VSD) at the 10⁻⁵ excess lifetime cancer risk level was calculated as 2.83 × 10⁻⁴ mg/kg/day. This represents a compound-specific health-based guidance value distinct from the class-based HAA5 regulatory limit of 60 μg/L applied in the United States.

Virtually Safe Dose
Class-level
2.83 × 10⁻⁴ mg/kg-day
Regulatory context-specific
Japanese MHLW assessment; review
Risk assessment Drinking water safety Genotoxic carcinogen Regulatory toxicology

BDCAA: Key Application Scenarios


HAA9 Environmental Water Monitoring Standard

BDCAA is an essential component of HAA9 analytical standard mixes used in U.S. EPA Methods 552.1, 552.2, 552.3, and 557 for quantification of unregulated haloacetic acids in drinking water, groundwater, and wastewater [1]. As one of the four bromine-containing HAAs monitored under the UCMR, BDCAA must be individually quantified—surrogate calibration using BCAA or other HAAs is analytically invalid due to differences in derivatization efficiency, chromatographic retention time, and mass spectral response. Certified reference materials containing BDCAA at 40-100 μg/mL (or neat analytical standard) are required for accurate method calibration and proficiency testing.

Carcinogenicity Risk Assessment

The 2.8× differential in benchmark dose-based cancer potency between BDCAA and BCAA, combined with BDCAA's genotoxic carcinogen classification and established BMDL₁₀ of 2.83 mg/kg/day [2], makes this compound a priority for compound-specific risk assessment studies. Researchers conducting comparative DBP toxicology or developing health-based guidance values for unregulated HAAs require pure BDCAA to generate toxicokinetic, genotoxicity, and chronic exposure data that cannot be extrapolated from regulated HAA5 compounds.

Environmental Fate and Treatment Optimization

BDCAA's 7.4-fold faster Fe⁰ reductive degradation rate compared to CDBAA and 133-fold faster rate compared to TCAA [3] has direct implications for designing zero-valent iron-based remediation systems and modeling HAA fate in cast iron distribution systems. Water utilities and environmental engineers evaluating Fe⁰ permeable reactive barriers or corrosion-mediated HAA attenuation require BDCAA as an analytical standard to validate treatment performance and calibrate fate-and-transport models for mixed bromochloro HAAs.

Brominated DBP Metabolism and Toxicokinetics

The substantially slower hepatic microsomal metabolism of BDCAA compared to CDBAA and TBAA [4] establishes this compound as a critical substrate for investigating structure-activity relationships in HAA reductive debromination. Studies requiring PBPK model parameterization, CYP isoform specificity determination, or comparative toxicokinetic profiling across tri-HAAs depend on authenticated BDCAA reference material to generate reproducible, compound-specific metabolic data.

Application
Selection Property
Validation Focus
HAA9 Environmental Water Monitoring
Certified analytical reference standard
EPA method-specific calibration and response
Carcinogenicity Risk Assessment
Compound-specific benchmark dose data
Genotoxic carcinogen classification and dose-response
Environmental Fate & Treatment Optimization
Fe⁰ reductive degradation kinetics
Zero-valent iron system design and fate modeling
Brominated DBP Metabolism
Hepatic microsomal metabolic clearance
PBPK model parameterization and CYP isoform study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromodichloroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.